molecular formula C20H26ClNO2 B5141853 2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide

Cat. No.: B5141853
M. Wt: 347.9 g/mol
InChI Key: ZWLNAWMDKOUQPL-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3311~3,7~]dec-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a phenoxy group substituted with chlorine and methyl groups, and an acetamide group attached to a tricyclic decane ring

Properties

IUPAC Name

N-(2-adamantyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c1-11-3-17(4-12(2)19(11)21)24-10-18(23)22-20-15-6-13-5-14(8-15)9-16(20)7-13/h3-4,13-16,20H,5-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLNAWMDKOUQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenating agent to introduce the phenoxy group.

    Attachment of the Acetamide Group: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

    Introduction of the Tricyclic Decane Ring: The final step involves the reaction of the acetamide derivative with tricyclo[3.3.1.1~3,7~]decane under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of phenolic oxides or hydroxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A bromide salt with similar antimicrobial activity.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy group, acetamide linkage, and tricyclic decane ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

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